molecular formula C16H10F3N3O3 B14562805 (3-Methyl-6-nitro-1H-indazol-1-yl)[3-(trifluoromethyl)phenyl]methanone CAS No. 62235-31-8

(3-Methyl-6-nitro-1H-indazol-1-yl)[3-(trifluoromethyl)phenyl]methanone

Cat. No.: B14562805
CAS No.: 62235-31-8
M. Wt: 349.26 g/mol
InChI Key: PBNPPIVMHLEAIP-UHFFFAOYSA-N
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Description

(3-Methyl-6-nitro-1H-indazol-1-yl)[3-(trifluoromethyl)phenyl]methanone is a complex organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a trifluoromethyl group, which often imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-6-nitro-1H-indazol-1-yl)[3-(trifluoromethyl)phenyl]methanone typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would necessitate the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure consistency and safety. The process might also be optimized to reduce costs and environmental impact, possibly through the use of greener solvents and more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-6-nitro-1H-indazol-1-yl)[3-(trifluoromethyl)phenyl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups, leading to a wide range of potential derivatives .

Scientific Research Applications

(3-Methyl-6-nitro-1H-indazol-1-yl)[3-(trifluoromethyl)phenyl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Methyl-6-nitro-1H-indazol-1-yl)[3-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives such as:

Uniqueness

What sets (3-Methyl-6-nitro-1H-indazol-1-yl)[3-(trifluoromethyl)phenyl]methanone apart is the combination of its functional groups, which impart unique chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it more effective in certain applications compared to its analogs .

Properties

CAS No.

62235-31-8

Molecular Formula

C16H10F3N3O3

Molecular Weight

349.26 g/mol

IUPAC Name

(3-methyl-6-nitroindazol-1-yl)-[3-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C16H10F3N3O3/c1-9-13-6-5-12(22(24)25)8-14(13)21(20-9)15(23)10-3-2-4-11(7-10)16(17,18)19/h2-8H,1H3

InChI Key

PBNPPIVMHLEAIP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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